3-Phosphoglycerate(2-)
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Overview
Description
3-phosphoglycerate(2-) is a phosphoglycerate obtained by deprotonation of the carboxy group and one of the phosphate OH groups of 3-phosphoglyceric acid. It is a phosphoglycerate and a 3-phosphoglycerate. It is a conjugate base of a 3-phosphoglyceric acid. It is a conjugate acid of a 3-phosphoglycerate(3-).
Scientific Research Applications
Role in Plant Metabolism 3-Phosphoglycerate (3-PG) plays a significant role in the metabolism of plants. It acts as an activator of ADP-glucose synthetase, an enzyme crucial for starch synthesis. Inorganic phosphate, which inhibits enzymes involved in sucrose and starch synthesis, contrasts with 3-PG's activating role. Furthermore, 3-PG is essential in the transport of triose phosphates from chloroplasts to the cytosol and activates the synthesis of fructose 2,6 bisphosphate. This coordination is vital for regulating starch and sucrose synthesis and carbon partitioning between reserve polymers and disaccharides (Preiss, 1984).
Cancer Research and Metabolic Reprogramming In cancer research, 3-phosphoglycerate dehydrogenase (PHGDH), the enzyme of de novo serine biosynthesis that starts with 3-PG, is gaining attention. PHGDH is highly expressed in various cancers, including breast cancer, melanoma, and Ewing’s sarcoma. Understanding PHGDH's role in cancer progression is crucial for developing effective metabolic therapies targeting PHGDH-driven resistance (Rathore, Schutt, & Van Tine, 2020).
Enzymatic Studies and Medical Research Extensive studies have been conducted on enzymes like phosphoglycerate kinase, which involves 3-PG in its reaction process. These studies provide insights into the enzyme's structural and functional dynamics, essential for understanding various biological processes, including glycolysis (Haran, Haas, Szpikowska, & Mas, 1992). Additionally, research on 3-phosphoglycerate dehydrogenase (3-PGDH) deficiency, a disorder characterized by congenital microcephaly, severe psychomotor retardation, and seizures, highlights the importance of 3-PG in neurodevelopment (Koning et al., 2004).
Biochemical and Structural Analysis 3-PG has also been a subject of biochemical and structural analysis in various organisms, helping to elucidate the molecular mechanisms of enzymes like phosphoglycerate mutase and phosphoglycerate dehydrogenase. These analyses are critical for understanding metabolic pathways in different organisms, ranging from bacteria to humans (Chander, Setlow, Lamani, & Jedrzejas, 1999).
Properties
Molecular Formula |
C3H5O7P-2 |
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Molecular Weight |
184.04 g/mol |
IUPAC Name |
2-hydroxy-3-[hydroxy(oxido)phosphoryl]oxypropanoate |
InChI |
InChI=1S/C3H7O7P/c4-2(3(5)6)1-10-11(7,8)9/h2,4H,1H2,(H,5,6)(H2,7,8,9)/p-2 |
InChI Key |
OSJPPGNTCRNQQC-UHFFFAOYSA-L |
SMILES |
C(C(C(=O)[O-])O)OP(=O)(O)[O-] |
Canonical SMILES |
C(C(C(=O)[O-])O)OP(=O)(O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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